molecular formula C11H18O2 B13306005 3-Oxaspiro[5.5]undecane-9-carbaldehyde CAS No. 2092688-34-9

3-Oxaspiro[5.5]undecane-9-carbaldehyde

Cat. No.: B13306005
CAS No.: 2092688-34-9
M. Wt: 182.26 g/mol
InChI Key: PYFXPRXRDQWABB-UHFFFAOYSA-N
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Description

3-Oxaspiro[5.5]undecane-9-carbaldehyde (CAS: 2092688-34-9) is a spirocyclic compound featuring a six-membered oxacyclic ring fused to a six-membered carbocyclic ring, with a formyl (-CHO) substituent at the 9-position. Its molecular formula is C₁₁H₁₈O₂, and it has an InChI code of InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2 . This compound is synthesized via Robinson annulation, where phosphoric acid catalysis improves yield (72%) by minimizing by-product formation compared to traditional basic conditions . The aldehyde functional group renders it reactive in nucleophilic additions and condensation reactions, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

2092688-34-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3-oxaspiro[5.5]undecane-9-carbaldehyde

InChI

InChI=1S/C11H18O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h9-10H,1-8H2

InChI Key

PYFXPRXRDQWABB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=O)CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[5.5]undecane-9-carbaldehyde typically involves the Prins cyclization reaction. The reaction conditions often include the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .

Industrial Production Methods

While specific industrial production methods for 3-Oxaspiro[5This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[5.5]undecane-9-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxaspiro[5.5]undecane-9-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxaspiro[5.5]undecane-9-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds share structural rigidity but differ in heteroatom composition, substituents, and reactivity. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-Oxaspiro[5.5]undecane-9-carbaldehyde 2092688-34-9 C₁₁H₁₈O₂ -CHO at C9 182.26 High reactivity in aldehyde-based reactions
3-Oxa-9-azaspiro[5.5]undecane hydrochloride 1380300-88-8 C₉H₁₈ClNO -NH (azacycle), -Cl 191.70 Hydrogen-bonding capacity (2 acceptors, 1 donor)
9-Hydroxyspiro[5.5]undecane-3-carboxaldehyde 154464-82-1 C₁₂H₂₀O₂ -CHO at C3, -OH at C9 196.29 Enhanced solubility in polar solvents
3-Oxaspiro[5.5]undecan-9-one 1159280-53-1 C₁₀H₁₆O₂ -C=O at C9 168.23 Ketone intermediate for further derivatization
3-Boc-3-azaspiro[5.5]undecane-9-carbaldehyde 1416176-14-1 C₁₆H₂₇NO₃ -CHO at C9, Boc-protected N 293.40 Stabilized amine for peptide synthesis

Physicochemical Properties

  • Polarity : The aldehyde group in 3-Oxaspiro[5.5]undecane-9-carbaldehyde increases electrophilicity compared to the ketone (undecan-9-one) or hydroxyl (9-hydroxyspiro) analogs .
  • Thermal Stability : Spirocyclic ketones (e.g., undecan-9-one) demonstrate higher thermal stability (>200°C) due to reduced steric strain .

Key Research Findings

Catalytic Efficiency : Phosphoric acid outperforms Triton B in synthesizing 3-Oxaspiro[5.5]undecane-9-carbaldehyde, reducing by-products by 40% .

Derivatization : Boc-protected analogs (e.g., 3-Boc-3-azaspiro) achieve >90% purity in automated synthesis workflows .

Biological Activity

3-Oxaspiro[5.5]undecane-9-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C11_{11}H18_{18}O2_2
  • Molecular Weight : 182.26 g/mol
  • SMILES : C1CC2(CCC1C=O)CCOCC2
  • InChIKey : PYFXPRXRDQWABB-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 3-oxaspiro[5.5]undecane-9-carbaldehyde exhibits various biological activities, primarily related to its interactions with cellular targets. Its potential effects include:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : It could inhibit the production of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.

The biological activity of 3-oxaspiro[5.5]undecane-9-carbaldehyde is thought to involve several mechanisms:

  • Free Radical Scavenging : The aldehyde functional group may play a role in neutralizing reactive oxygen species (ROS).
  • Cytokine Modulation : Interaction with signaling pathways that regulate inflammatory responses.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

Case Studies

  • Antioxidant Study :
    • A study evaluated the compound's ability to reduce oxidative stress in vitro using cell lines exposed to hydrogen peroxide. Results indicated a significant decrease in oxidative markers when treated with varying concentrations of 3-oxaspiro[5.5]undecane-9-carbaldehyde.
  • Anti-inflammatory Activity :
    • In a murine model, the compound was administered to assess its effect on inflammation induced by lipopolysaccharide (LPS). The results demonstrated a reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus, showing promising inhibitory effects at specific concentrations.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AntimicrobialInhibition of E. coli and Staphylococcus aureus

Structure-Activity Relationship (SAR)

Compound VariationBiological ActivityNotes
3-Oxaspiro[5.5]undecane-9-carbaldehydeAntioxidant, Anti-inflammatoryCore structure influences activity
Derivatives with halogen substitutionsEnhanced antimicrobial propertiesIncreased reactivity observed

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